1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as CM-272, is a small molecule inhibitor that has shown potential in cancer therapy. The compound belongs to the class of urea derivatives and has been synthesized through a multi-step process.
Scientific Research Applications
Chemical Probes and Mechanistic Studies
- Researchers utilize 1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea as a chemical probe. These selective small molecules modulate protein function, allowing scientists to explore mechanistic and phenotypic questions related to specific molecular targets. Such studies contribute to drug discovery and understanding cellular processes .
Crystallography and Microcrystalline Tests
- The compound forms characteristic crystals with various reagents. For instance, platinic chloride reagent yields distinct crystal forms. Researchers can combine microcrystalline tests with infrared (IR) microscopy to identify and characterize these crystals .
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-15-6-4-14(5-7-15)23-11-13(10-18(23)24)21-19(25)22-16-9-12(20)3-8-17(16)27-2/h3-9,13H,10-11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCPJDBLNZDEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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